molecular formula C10H16O2 B14678281 Methyl 2-ethenylhept-6-enoate CAS No. 38267-20-8

Methyl 2-ethenylhept-6-enoate

Cat. No.: B14678281
CAS No.: 38267-20-8
M. Wt: 168.23 g/mol
InChI Key: DYSRALVKTJQLGO-UHFFFAOYSA-N
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Description

Methyl 2-ethenylhept-6-enoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from the reaction of methanol and 2-ethenylhept-6-enoic acid. This compound is characterized by its unique structure, which includes both an ester functional group and a vinyl group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethenylhept-6-enoate can be synthesized through the esterification of 2-ethenylhept-6-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenylhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted esters and alcohols

Scientific Research Applications

Methyl 2-ethenylhept-6-enoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethenylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl 2-ethenylhept-6-enoate can be compared with other esters and vinyl compounds, such as:

    Methyl acrylate: Similar in having a vinyl group but lacks the extended carbon chain.

    Ethyl 2-ethenylhept-6-enoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-ethylhexanoate: Similar ester structure but with an ethyl group on the carbon chain instead of a vinyl group.

The uniqueness of this compound lies in its combination of an ester and a vinyl group, which provides versatility in various chemical reactions and applications.

Properties

CAS No.

38267-20-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-ethenylhept-6-enoate

InChI

InChI=1S/C10H16O2/c1-4-6-7-8-9(5-2)10(11)12-3/h4-5,9H,1-2,6-8H2,3H3

InChI Key

DYSRALVKTJQLGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC=C)C=C

Origin of Product

United States

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